molecular formula C10H26N4 B12614341 Decane-1,4,7,10-tetramine CAS No. 877459-76-2

Decane-1,4,7,10-tetramine

Cat. No.: B12614341
CAS No.: 877459-76-2
M. Wt: 202.34 g/mol
InChI Key: KCAVYKLXSPJYBK-UHFFFAOYSA-N
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Description

Decane-1,4,7,10-tetramine is an organic compound with the molecular formula C10H26N4 It is a linear aliphatic tetramine, meaning it contains four amine groups (-NH2) attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Decane-1,4,7,10-tetramine can be synthesized through several methods. One common approach involves the reaction of triethylene tetramine with methyl benzene and water to obtain a triethylene tetramine hydrated crystal substance. This substance is then heated and reacted with N,N-dimethylformamide dimethylacetal and methyl benzene to form bis-imidazoline. The bis-imidazoline is further reacted with potassium carbonate, acetonitrile, and 1,2-ethylene dibromide to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triethylene tetramine and urea as starting materials. These react to form ethylene bis-imidazolidinone, which undergoes a condensation reaction with 1,2-dihalogenated ethane to produce diketone cyclododecane. This intermediate is then hydrolyzed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Decane-1,4,7,10-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds like 1,2-dihalogenated ethane are typical reagents.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the halogenated compound used.

Scientific Research Applications

Decane-1,4,7,10-tetramine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of decane-1,4,7,10-tetramine involves its ability to chelate metal ions and interact with biological molecules. The amine groups can form stable complexes with metal ions, which can then participate in various biochemical pathways. This chelation ability makes it useful in applications such as enzyme inhibition and drug delivery .

Comparison with Similar Compounds

    Hexamethylenetetramine (HMTA):

    1,4,7,10-tetraazacyclododecane: A cyclic tetramine with similar chelating properties but a different molecular structure.

Uniqueness: Decane-1,4,7,10-tetramine is unique due to its linear structure, which provides different steric and electronic properties compared to cyclic tetramines. This linearity allows for more flexibility in forming complexes with metal ions and interacting with biological molecules .

Properties

CAS No.

877459-76-2

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

IUPAC Name

decane-1,4,7,10-tetramine

InChI

InChI=1S/C10H26N4/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h9-10H,1-8,11-14H2

InChI Key

KCAVYKLXSPJYBK-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC(CCCN)N)N)CN

Origin of Product

United States

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